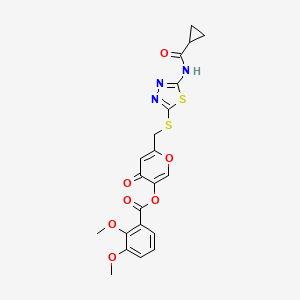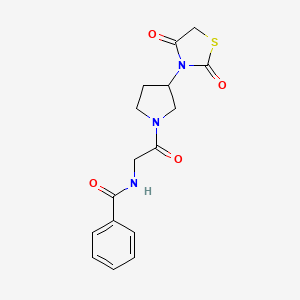
N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structures and Molecular Configurations
- Crystal Structures Analysis : The crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including the chloro variant, reveal that these molecules are essentially planar and exhibit anti conformations concerning the C—N rotamer of the amide and with cis geometries with respect to the relative positions of the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).
- Rotational Isomerism and NMR Analysis : Temperature-dependent splitting of N-alkyl 1H and 13C NMR signals in a series of 4-oxo-4H-chromene-2-carboxamides has been analyzed in terms of rotation of the amide group, with calculated rotational barriers from dynamic 1H NMR data (Davidson & Kaye, 1991).
Pharmacological Research and Applications
- Monoamine Oxidase B (MAO-B) Inhibition : A study demonstrated that chromone derivatives, including N-(3-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide, are potent and reversible inhibitors of monoamine oxidase B (MAO-B), a target relevant to Parkinson's disease. The inhibition mechanism was investigated through crystallographic and biochemical analysis (Reis et al., 2018).
- Inhibition of Human BACE-1 and Cholinesterases : The tacrine-4-oxo-4H-chromene hybrids, designed for Alzheimer's disease treatment, showed inhibition of human acetyl- and butyrylcholinesterase as well as human BACE-1. This class includes compounds with the chromene-2-carboxamide structure (Fernández-Bachiller et al., 2012).
Chemical Synthesis and Properties
- One-Pot Synthesis Protocols : A one-pot three-component protocol was developed for the synthesis of indolyl-4H-chromene-3-carboxamides, including variants like N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide, showing promising antibacterial and antioxidant properties (Subbareddy & Sumathi, 2017).
- Metal-Free Synthesis : An efficient and eco-friendly procedure for the synthesis of 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide has been developed, which includes the chromene-2-carboxamide structure. This method offers several advantages like shorter reaction times and excellent yields (Jadhav et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds like carbonyl cyanide m-chlorophenyl hydrazone (cccp) act as chemical inhibitors of oxidative phosphorylation . They function as nitrile, hydrazone, and protonophore, causing the gradual destruction of living cells and death of the organism .
Biochemical Pathways
Compounds with similar structures have been found to affect the hif-1 signaling pathway . This pathway plays a crucial role in cellular response to hypoxia and is involved in energy metabolism, angiogenesis, cell survival, and tumor invasion .
Pharmacokinetics
Similar compounds like mcpp are metabolized via the cyp2d6 isoenzyme by hydroxylation, and the elimination half-life of mcpp is 4 to 14 hours .
Result of Action
Similar compounds like cccp cause an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This disrupts the ability of ATP synthase to function optimally, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide. For instance, similar compounds like chlorpropham have been used as plant growth regulators and potato sprout suppressants during long-term storage . The preservation of tuber quality throughout storage and restriction of isopropyl-N-(3-chlorophenyl) carbamate (chlorpropham or CIPC) residues are current challenges in the potato industry .
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-10-4-3-5-11(8-10)18-16(20)15-9-13(19)12-6-1-2-7-14(12)21-15/h1-9H,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBRMPPWMPEGKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

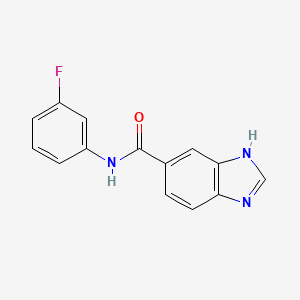
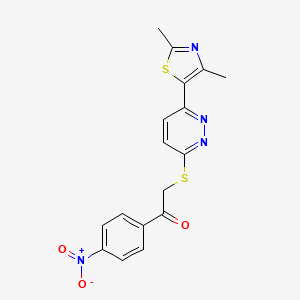
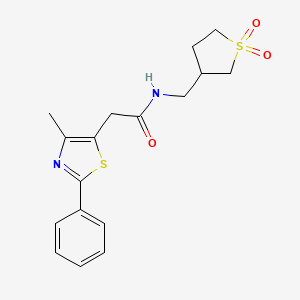
![8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411245.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2411246.png)
![[(2-Methoxyphenyl)methyl]urea](/img/structure/B2411249.png)
![1-[(3-Iodophenyl)carbonyl]pyrrolidine](/img/structure/B2411250.png)
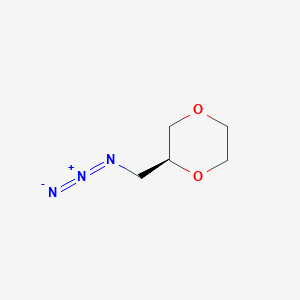

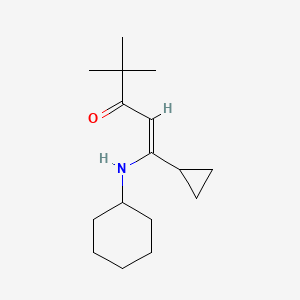
![3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one](/img/structure/B2411256.png)
![5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2411258.png)
